SSR128129E

説明

FGFR Inhibitor is any agent that inhibits the fibroblast growth factor receptor (FGFR).

Structure

3D Structure of Parent

特性

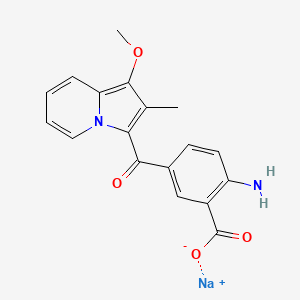

IUPAC Name |

sodium;2-amino-5-(1-methoxy-2-methylindolizine-3-carbonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4.Na/c1-10-15(20-8-4-3-5-14(20)17(10)24-2)16(21)11-6-7-13(19)12(9-11)18(22)23;/h3-9H,19H2,1-2H3,(H,22,23);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBMSTWZURKQOC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1OC)C(=O)C3=CC(=C(C=C3)N)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N2NaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Extracellular Allosteric Inhibition of FGF Receptor Signaling by SSR128129E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR128129E is a first-in-class, orally bioavailable small molecule that acts as an allosteric inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling.[1][2] Unlike traditional tyrosine kinase inhibitors that target the intracellular kinase domain, this compound binds to the extracellular domain of the FGFR.[1][3] This unique mechanism of action does not compete with fibroblast growth factor (FGF) binding but instead induces a conformational change in the receptor that impairs its internalization and subsequent downstream signaling.[1][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.

Core Mechanism of Allosteric Inhibition

This compound functions as a non-competitive, allosteric antagonist of FGFRs 1-4.[5][6] Its primary interaction is with the extracellular portion of the receptor, a novel approach for inhibiting receptor tyrosine kinases (RTKs).[2][4] Crystallography, nuclear magnetic resonance (NMR), and molecular dynamics simulations have confirmed that this compound binds to a site on the FGFR extracellular domain distinct from the FGF ligand-binding site.[1][2] This binding event induces conformational changes that prevent the proper internalization of the FGF-FGFR complex, a critical step for signal transduction.[4] Consequently, downstream signaling cascades, including the phosphorylation of FRS2 and ERK1/2, are inhibited.[6] This selective blockade of particular signaling pathways is context-dependent within different cell types.[5]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various assays and cell lines, demonstrating its potency in the nanomolar range for cell-based assays.

| Assay Type | Target/Cell Line | Ligand | IC50 Value | Reference |

| FGFR1 Binding | Recombinant FGFR1 | FGF2 | 1.9 µM | [6][7][8] |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | FGF2 | 31 nM | [6][7][9] |

| Endothelial Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | FGF2 | 15.2 nM | [6][7][9] |

| FGFR Stimulation | FGFR1-4 | FGF2 | 15-28 nM | [5] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical FGF/FGFR signaling pathway and the point of intervention by this compound. Under normal conditions, FGF binding to FGFR, in the presence of heparan sulfate proteoglycans (HSPG), leads to receptor dimerization, autophosphorylation, and internalization, which activates downstream signaling cascades like the RAS-MAPK pathway, leading to cell proliferation, migration, and angiogenesis. This compound binds to the extracellular domain of FGFR, preventing the conformational changes necessary for receptor internalization, thereby blocking the entire downstream signaling cascade.

Figure 1. this compound Allosteric Inhibition of the FGF/FGFR Signaling Pathway.

Experimental Protocols

Scintillation Proximity Assay (SPA) for FGF-2 Binding

This assay quantifies the binding of a radiolabeled ligand to its receptor.

Workflow Diagram:

Figure 2. Workflow for the 125I-FGF-2 Scintillation Proximity Assay.

Detailed Methodology:

-

Plate Coating: 96-well plates are coated with 0.1% gelatin.[7][10]

-

Reagent Preparation:

-

Assay Procedure:

-

Binding is initiated by incubating SPA beads coated with protein A (0.5 mg/assay) with the FGFR-1IIIcß-Fc chimera soluble receptor (5 ng/assay).[7][10]

-

¹²⁵I-FGF-2 is added to the wells. For determining non-specific binding, an excess of unlabeled FGF-2 (20 ng/assay) is used.[7][10]

-

Test compounds, such as this compound, are added at various concentrations.

-

Data Acquisition and Analysis: Plates are read on a suitable scintillation counter to measure the proximity of the radiolabel to the beads, which is indicative of binding. Data is then analyzed to calculate the IC50 value.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of endothelial or tumor cells.

Detailed Methodology:

-

Cell Seeding: Porcine aortic endothelial (PAE) or other tumor cell lines are starved for 16 hours in a medium containing 0.2% FBS.[7]

-

Plating: Cells are seeded at a density of 4,000 cells/well in 96-well microplates.[7]

-

Treatment: Cells are exposed to mitogens (e.g., FGF2) with or without varying concentrations of this compound for 72 hours.[7] A medium with 10% FBS is used as a positive control.[7]

-

Proliferation Assessment: Cell proliferation is measured using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS assay) according to the manufacturer's instructions.[7]

-

Data Analysis: The absorbance is read, and the data is used to determine the dose-dependent inhibition of cell proliferation and calculate the IC50 value.

In Vivo Efficacy

This compound has demonstrated significant anti-tumor and anti-angiogenic activity in various preclinical animal models. When administered orally, it inhibits the growth of primary tumors and metastasis in models of pancreatic, breast, and colon cancer.[7][11] For instance, in an orthotopic Panc02 tumor model, a 30 mg/kg oral dose of this compound resulted in a 44% inhibition of tumor growth.[6][11] Furthermore, this compound has shown efficacy in models of arthritis by inhibiting angiogenesis, inflammation, and bone resorption.[6][7] It also reduces the recruitment of endothelial progenitor cells during tumor angiogenesis.[12]

Conclusion

This compound represents a paradigm shift in the development of FGFR inhibitors. Its unique allosteric mechanism, targeting the extracellular domain of the receptor, offers a high degree of selectivity and avoids the off-target effects often associated with intracellular kinase inhibitors. The potent in vitro and in vivo activity of this compound underscores the therapeutic potential of this novel class of anti-cancer and anti-inflammatory agents. Further research and clinical development are warranted to fully explore its utility in human diseases driven by aberrant FGFR signaling.

References

- 1. Molecular mechanism of this compound, an extracellularly acting, small-molecule, allosteric inhibitor of FGF receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Molecular mechanism of this compound, an extracellularly acting, small-molecule, allosteric inhibitor of fgf receptor signaling - Repository of the Academy's Library [real.mtak.hu]

- 4. researchgate.net [researchgate.net]

- 5. axonmedchem.com [axonmedchem.com]

- 6. apexbt.com [apexbt.com]

- 7. selleckchem.com [selleckchem.com]

- 8. biorbyt.com [biorbyt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | FGFR | TargetMol [targetmol.com]

- 11. This compound | CAS:848318-25-2 | allosteric inhibitor of FGFR1, orally-active | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. Tumor vasculature is regulated by FGF/FGFR signaling-mediated angiogenesis and bone marrow-derived cell recruitment: this mechanism is inhibited by this compound, the first allosteric antagonist of FGFRs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Allosteric Binding Site of SSR128129E on the Fibroblast Growth Factor Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding site and mechanism of action of SSR128129E, a first-in-class, orally active, allosteric inhibitor of the Fibroblast Growth Factor Receptor (FGFR). This compound represents a significant advancement in the development of targeted cancer therapies by acting on the extracellular domain of FGFRs, offering a distinct approach compared to traditional ATP-competitive kinase inhibitors.

Executive Summary

This compound is a potent and selective allosteric inhibitor that targets the extracellular domain of FGFRs 1 through 4.[1][2] Unlike conventional FGFR inhibitors that compete with ATP in the intracellular kinase domain, this compound binds to a site within the D3 immunoglobulin-like domain of the receptor's extracellular region.[3] This binding event does not prevent the association of the natural ligand, Fibroblast Growth Factor (FGF), but rather induces a conformational change in the receptor that ultimately hinders signal transduction.[3][4][5] The mechanism of inhibition has been elucidated through a combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, molecular dynamics simulations, and site-directed mutagenesis.[4][6] This unique allosteric mechanism leads to the selective blockade of specific downstream signaling pathways, such as the MAPK kinase pathway, while leaving others, like the PLCγ pathway, unaffected.[3] Preclinical studies have demonstrated the efficacy of this compound in inhibiting angiogenesis, inflammation, and tumor growth.[7][8][9]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of FGFR1

| Compound | Target | Assay Type | IC50 (μM) |

| This compound | FGFR1 | Kinase Assay | 1.9[7][8][10] |

Table 2: Cellular Inhibitory Activities of this compound

| Cell Type | Process | Mitogen | IC50 (nM) |

| Endothelial Cells (ECs) | Proliferation | FGF2 | 31[7][10] |

| Endothelial Cells (ECs) | Migration | FGF2 | 15.2[7][10] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation | FGF2 | 31[8] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Migration | FGF2 | 15.2[8] |

Experimental Protocols

The determination of the this compound binding site and its mechanism of action involved a multi-faceted approach employing several key experimental techniques.

X-ray Crystallography

The crystal structure of the this compound-FGFR complex was instrumental in identifying the precise binding location.

-

Protein Expression and Purification: The extracellular domain of FGFR (e.g., FGFR1-IIIcβ) is expressed, typically in an insect or mammalian cell line, as a fusion protein (e.g., with an Fc tag) to facilitate purification. The protein is purified using affinity chromatography.

-

Complex Formation: The purified FGFR ectodomain is incubated with a molar excess of this compound to ensure saturation of the binding sites.

-

Crystallization: The protein-inhibitor complex is subjected to crystallization screening using various precipitants, buffers, and temperatures. Successful conditions yield diffraction-quality crystals.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The resulting diffraction pattern is used to solve the three-dimensional structure of the complex, revealing the atomic-level interactions between this compound and FGFR. The Protein Data Bank (PDB) entry for the this compound-FGFR complex is 4J23.[4]

Site-Directed Mutagenesis

To validate the binding site identified by crystallography, specific amino acid residues in the putative binding pocket of FGFR are mutated.

-

Mutant Generation: Plasmids encoding the FGFR of interest are modified using PCR-based site-directed mutagenesis to substitute key residues with other amino acids (e.g., alanine).

-

Cellular Assays: The mutated FGFR constructs are transfected into appropriate cell lines. The ability of this compound to inhibit FGF-induced signaling (e.g., cell proliferation, ERK phosphorylation) in cells expressing the mutant receptors is then compared to cells expressing the wild-type receptor.

-

Interpretation: A significant reduction in the inhibitory activity of this compound in cells with a particular mutation confirms the importance of that residue in the binding of the inhibitor.

Biochemical Binding Assays

These assays are used to quantify the binding affinity of this compound for FGFR and to determine if the binding is competitive with FGF.

-

Scintillation Proximity Assay (SPA): This is a common method for studying ligand-receptor interactions.

-

Protein A-coated SPA beads are incubated with a soluble FGFR-Fc chimera receptor.[2][7]

-

Radiolabeled FGF (e.g., 125I-FGF-2) is added to the mixture.[2][7]

-

The binding of the radiolabeled FGF to the receptor brings the scintillant-impregnated beads into close proximity, generating a light signal.[2][7]

-

To assess non-competitive binding, increasing concentrations of this compound are added to determine if it can displace the radiolabeled FGF. A lack of displacement indicates non-competitive, allosteric binding.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the FGFR signaling pathway, the mechanism of this compound inhibition, and the workflow for identifying the binding site.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. This compound | FGFR | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular mechanism of this compound, an extracellularly acting, small-molecule, allosteric inhibitor of FGF receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Molecular mechanism of this compound, an extracellularly acting, small-molecule, allosteric inhibitor of fgf receptor signaling - Repository of the Academy's Library [real.mtak.hu]

- 7. selleckchem.com [selleckchem.com]

- 8. apexbt.com [apexbt.com]

- 9. Tumor vasculature is regulated by FGF/FGFR signaling-mediated angiogenesis and bone marrow-derived cell recruitment: this mechanism is inhibited by this compound, the first allosteric antagonist of FGFRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

SSR128129E: A Technical Guide to a Novel Pan-FGFR Allosteric Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR128129E is a first-in-class, orally bioavailable, small-molecule pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1] Unlike conventional tyrosine kinase inhibitors, this compound employs a unique allosteric mechanism of action by binding to the extracellular domain of the FGFRs.[2][3] This binding event induces a conformational change in the receptor, which in turn inhibits FGF-induced signaling and receptor internalization, without directly competing with fibroblast growth factor (FGF) for its binding site.[2][3] Preclinical studies have demonstrated its potent anti-angiogenic, anti-tumor, and anti-metastatic properties, positioning it as a promising therapeutic agent for cancers with deregulated FGFR signaling. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions as an allosteric inhibitor of FGFR signaling.[2] It binds to a site on the extracellular portion of the FGFR, distinct from the FGF ligand-binding domain.[2][4] This interaction leads to conformational changes within the receptor's extracellular domain, which ultimately impairs the internalization of the FGF/FGFR complex and subsequent downstream signaling cascades.[2][5] Notably, this compound has been shown to exhibit 'biased antagonism', where it can selectively block certain downstream pathways, such as the MAPK signaling cascade, while not affecting others like the PLCγ phosphorylation pathway.[3] This unique mode of action suggests a more nuanced modulation of FGFR signaling compared to traditional ATP-competitive inhibitors.

Signaling Pathway of FGFR and Inhibition by this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular mechanism of this compound, an extracellularly acting, small-molecule, allosteric inhibitor of FGF receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Angiogenic Properties of SSR128129E

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of SSR128129E, a first-in-class allosteric inhibitor of the Fibroblast Growth Factor Receptor (FGFR), and its role in the blockade of angiogenesis. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and illustrates the complex signaling pathways involved.

Introduction: Targeting Angiogenesis through the FGF/FGFR Axis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiology and pathological conditions, most notably in tumor growth and metastasis.[1] The Fibroblast Growth Factor (FGF) family and their corresponding receptors (FGFRs) are key regulators of this process, promoting endothelial cell proliferation, migration, and survival.[2][3] Dysregulation of the FGF/FGFR signaling network is a common driver of cancer development, making it a prime target for therapeutic intervention.[2][4]

This compound emerges as a novel, orally active, small-molecule inhibitor that uniquely targets the FGF/FGFR pathway.[5][6] Unlike traditional tyrosine kinase inhibitors that compete for ATP binding sites or antibodies that block ligand binding, this compound functions as an allosteric antagonist, binding to the extracellular domain of the FGFR.[5] This technical guide provides a comprehensive overview of the mechanism and anti-angiogenic efficacy of this compound, supported by preclinical data and detailed experimental insights.

Mechanism of Action: Allosteric Inhibition of FGFR

This compound represents a paradigm shift in FGFR inhibition. It binds to the extracellular portion of FGFRs 1-4, but not at the FGF binding site.[2][5] This allosteric interaction does not prevent FGF from binding to the receptor; instead, it induces a conformational change that inhibits the subsequent steps of receptor activation, including dimerization and internalization, which are essential for signal transduction.[2][4][7]

This mechanism leads to a "biased antagonism." For instance, studies have shown that this compound can effectively block the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway while having a lesser effect on Phospholipase Cγ (PLCγ) phosphorylation.[4][8] This suggests a selective modulation of the receptor's signaling output.

Quantitative Data: Preclinical Efficacy of this compound

This compound has demonstrated potent anti-angiogenic effects across a range of in vitro and in vivo models. Its activity is characterized by nanomolar efficacy in cellular assays and significant inhibition of tumor growth and vascularization in animal studies.

In Vitro Anti-Angiogenic Activity

The compound effectively inhibits key processes in angiogenesis, including endothelial cell (EC) proliferation and migration induced by FGF2.

| Assay | Cell Type/Context | IC50 Value | Reference |

| FGF2-Induced EC Proliferation | Porcine Aortic Endothelial (PAE) Cells | 31 nM | [9] |

| FGF2-Induced EC Migration | Porcine Aortic Endothelial (PAE) Cells | 15.2 nM | [9] |

| FGF2-Induced FGFR Stimulation | Recombinant FGFR1-4 | 15 - 28 nM | [6] |

| FGF2-Induced EC Differentiation | Human Bone Marrow AC133+ Cells | Activity Abrogated | [10] |

In Vivo Anti-Angiogenic and Anti-Tumor Effects

In animal models, orally administered this compound significantly reduces tumor-associated angiogenesis and inhibits tumor progression.

| Animal Model | Treatment | Key Finding(s) | Reference |

| Lewis Lung Carcinoma (LL2) | 30 mg/kg, p.o. | 41% decrease in tumor growth. | [10] |

| Lewis Lung Carcinoma (LL2) | 30 mg/kg, p.o. | 50% decrease in intra-tumoral vascular index. | [10] |

| Lewis Lung Carcinoma (LL2) | 30 mg/kg, p.o. | 53% decrease in circulating endothelial progenitor cells (EPCs). | [10] |

| Various Tumor Xenografts | 30 mg/kg, p.o. | Inhibition of primary tumor growth and metastasis. | [9] |

| Arthritis Mouse Model | 30 mg/kg, p.o. | Inhibition of angiogenesis, inflammation, and bone resorption. | [9] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the anti-angiogenic effects of this compound.

In Vitro Endothelial Cell Proliferation Assay

This assay quantifies the ability of this compound to inhibit mitogen-induced proliferation of endothelial cells.[9]

-

Cell Seeding: Porcine aortic endothelial (PAE) cells are seeded at a density of 4,000 cells/well in 96-well microplates.

-

Starvation: Cells are starved for 16 hours in a medium containing 0.2% Fetal Bovine Serum (FBS) to synchronize their cell cycle.

-

Treatment: Cells are exposed to a mitogen (e.g., FGF2) in the presence of varying concentrations of this compound or vehicle control. A medium with 10% FBS is used as a positive control.

-

Incubation: The plates are incubated for 72 hours to allow for cell proliferation.

-

Assessment: Cell proliferation is measured using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega), which determines the number of viable cells.

-

Data Analysis: The concentration of this compound that inhibits 50% of the FGF2-induced proliferation (IC50) is calculated from the dose-response curve.

In Vivo Lewis Lung Carcinoma (LL2) Model

This preclinical mouse model is used to assess the in vivo efficacy of this compound on tumor growth and angiogenesis.[10]

-

Tumor Implantation: Lewis Lung Carcinoma (LL2) cells are injected subcutaneously into the flank of mice.

-

Treatment: Once tumors are established, mice are treated orally (p.o.) with this compound (e.g., 30 mg/kg daily) or a vehicle control.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., with calipers) throughout the study period.

-

Analysis of Angiogenesis:

-

Intra-tumoral Vascular Index: At the end of the study, tumors are excised, sectioned, and stained for endothelial cell markers (e.g., CD31) to quantify microvessel density.

-

Circulating Endothelial Progenitor Cells (EPCs): Peripheral blood is collected, and EPCs are quantified using flow cytometry to assess mobilization from the bone marrow.

-

-

Data Interpretation: The effects of this compound on tumor growth, tumor vascularization, and EPC levels are compared between the treated and vehicle control groups.

Affected Signaling Pathways

This compound's anti-angiogenic effects stem from its inhibition of the FGF/FGFR signaling cascade. This pathway is a central hub that integrates signals to control cell fate. Furthermore, there is significant crosstalk between the FGF and VEGF signaling pathways, both of which are critical for angiogenesis.[11][12] this compound can enhance the antitumor activity of anti-VEGFR2 therapies, highlighting the importance of targeting both pathways.[13][9]

The diagram below illustrates the FGF/FGFR signaling network, the point of inhibition by this compound, and its downstream consequences.

Conclusion and Future Directions

This compound stands out as a potent, orally bioavailable inhibitor of angiogenesis through its unique allosteric blockade of FGFR signaling. Preclinical data robustly support its efficacy in inhibiting endothelial cell functions critical to neovascularization and in suppressing tumor growth and metastasis in vivo.[5][9][10] Its distinct mechanism of action, which confers biased antagonism and the potential for combination therapy with agents targeting other angiogenic pathways like VEGF, makes it a highly valuable candidate for further drug development.[13]

For researchers and drug development professionals, this compound not only represents a promising anti-cancer agent but also serves as a powerful tool to dissect the complex roles of FGF/FGFR signaling in physiology and disease. Future investigations should focus on clinical trials to establish its safety and efficacy in cancer patients, including those who have developed resistance to conventional anti-angiogenic therapies.

References

- 1. In vivo models of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of this compound, an extracellularly acting, small-molecule, allosteric inhibitor of FGF receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of tumor angiogenesis and growth by a small-molecule multi-FGF receptor blocker with allosteric properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Molecular mechanism of this compound, an extracellularly acting, small-molecule, allosteric inhibitor of fgf receptor signaling - Repository of the Academy's Library [real.mtak.hu]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. Tumor vasculature is regulated by FGF/FGFR signaling-mediated angiogenesis and bone marrow-derived cell recruitment: this mechanism is inhibited by this compound, the first allosteric antagonist of FGFRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FGF-2 promotes angiogenesis through a SRSF1/SRSF3/SRPK1-dependent axis that controls VEGFR1 splicing in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. VEGF-A and FGF-2 synergistically promote neoangiogenesis through enhancement of endogenous PDGF-B-PDGFRbeta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Unveiling the Anti-inflammatory Potential of SSR128129E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR128129E is a potent and orally bioavailable allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1-4. Emerging evidence highlights its significant anti-inflammatory properties, positioning it as a promising therapeutic candidate for a range of inflammatory diseases. This technical guide provides a comprehensive overview of the anti-inflammatory characteristics of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to further investigate and harness the therapeutic potential of this compound.

Introduction

Chronic inflammation is a key pathological driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. The Fibroblast Growth Factor (FGF)/FGFR signaling axis, traditionally known for its role in development and cancer, has been increasingly implicated in the perpetuation of inflammatory processes. Specifically, FGFs can promote angiogenesis, leukocyte infiltration, and the production of pro-inflammatory mediators. This compound, by allosterically inhibiting FGFR signaling, offers a targeted approach to mitigate these effects. This document serves as a technical resource, consolidating the current understanding of the anti-inflammatory actions of this compound.

Mechanism of Action: Inhibition of FGFR Signaling

This compound exerts its anti-inflammatory effects by selectively binding to the extracellular domain of FGFRs 1-4. This allosteric inhibition prevents the conformational changes required for receptor dimerization and activation upon FGF binding. Consequently, downstream signaling cascades pivotal to the inflammatory response are attenuated.

Key signaling pathways inhibited by this compound include the phosphorylation of Fibroblast Growth Factor Receptor Substrate 2 (FRS2) and the subsequent activation of the Ras-MAPK pathway, as evidenced by the reduced phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1] The blockade of these pathways disrupts pro-inflammatory cellular processes such as proliferation and migration of endothelial cells, which are crucial for angiogenesis in inflamed tissues.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the anti-inflammatory properties of this compound.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | Stimulant | Parameter | IC50 Value | Reference |

| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | FGF2 | Inhibition of Proliferation | 31 nM | [1] |

| Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | FGF2 | Inhibition of Migration | 15.2 nM | [1] |

| FGFR1 Kinase Activity | N/A | N/A | Inhibition of Kinase Activity | 1.9 µM | [1] |

| FRS2 Phosphorylation | FGFR2-expressing HEK293 cells | FGF2 | Inhibition of Phosphorylation | Not Reported | [1] |

| ERK1/2 Phosphorylation | FGFR2-expressing HEK293 cells | FGF2 | Inhibition of Phosphorylation | Not Reported | [1] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Arthritis

| Animal Model | Dosage | Administration Route | Key Findings | Reference |

| Collagen-Induced Arthritis (Mouse) | 30 mg/kg | Oral (p.o.) | - Inhibited angiogenesis- Reduced inflammation- Prevented bone and joint damage | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.

FGF2-Induced Endothelial Cell Proliferation Assay

This assay is used to determine the inhibitory effect of this compound on the proliferation of endothelial cells stimulated with FGF2.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Recombinant Human FGF2

-

This compound

-

96-well plates

-

Cell proliferation reagent (e.g., MTS or WST-1)

-

Plate reader

Procedure:

-

Cell Seeding: Seed HUVECs in 96-well plates at a density of 5 x 10³ cells/well in EGM-2 supplemented with 2% FBS. Allow cells to adhere overnight.

-

Starvation: Replace the medium with a serum-free medium and incubate for 4-6 hours to synchronize the cells.

-

Treatment: Add fresh serum-free medium containing various concentrations of this compound or vehicle control. Pre-incubate for 1 hour.

-

Stimulation: Add FGF2 to a final concentration of 10 ng/mL to all wells except for the negative control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of FRS2 and ERK1/2 Phosphorylation

This protocol details the detection of changes in FRS2 and ERK1/2 phosphorylation in response to this compound treatment.

Materials:

-

FGFR2-expressing HEK293 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Recombinant Human FGF2

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pFRS2, anti-FRS2, anti-pERK1/2, anti-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture FGFR2-expressing HEK293 cells to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat with various concentrations of this compound for 1 hour, followed by stimulation with 10 ng/mL FGF2 for 15 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

-

Signal Detection: Capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Collagen-Induced Arthritis (CIA) Model

This model is used to evaluate the in vivo anti-inflammatory and anti-arthritic efficacy of this compound.

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle control

-

Calipers for paw thickness measurement

Procedure:

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Inject 100 µL of the emulsion intradermally at a site near the primary injection.

-

-

Treatment:

-

Begin oral administration of this compound (e.g., 30 mg/kg) or vehicle control daily, starting from the day of the booster immunization or upon the onset of clinical signs of arthritis.

-

-

Clinical Assessment:

-

Monitor the mice daily for the onset and severity of arthritis.

-

Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal swelling and joint rigidity). The maximum score per mouse is 16.

-

Measure paw thickness using calipers every 2-3 days.

-

-

Endpoint Analysis:

-

At the end of the study (e.g., Day 42), euthanize the mice.

-

Collect blood for analysis of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.

-

Collect joint tissues for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

-

Conclusion

This compound demonstrates significant anti-inflammatory properties, primarily through the allosteric inhibition of FGFR signaling. Its ability to attenuate key inflammatory pathways, as evidenced by the inhibition of FRS2 and ERK1/2 phosphorylation, translates to potent in vitro and in vivo efficacy. The data presented in this guide underscore the therapeutic potential of this compound for inflammatory diseases. Further research is warranted to fully elucidate its impact on a broader range of inflammatory mediators and to explore its clinical utility in various inflammatory conditions. This document provides a solid foundation for researchers to design and execute further preclinical and clinical investigations into this promising anti-inflammatory agent.

References

The Potential of SSR128129E in Atherosclerosis Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, remains a leading cause of cardiovascular disease worldwide. The fibroblast growth factor (FGF) signaling pathway has emerged as a key player in the pathogenesis of atherosclerosis, influencing processes such as vascular smooth muscle cell (VSMC) proliferation and migration, inflammation, and angiogenesis. SSR128129E, a potent and orally active allosteric inhibitor of FGF receptors (FGFRs), has shown significant promise in preclinical models of atherosclerosis, suggesting its potential as a novel therapeutic agent. This technical guide provides a comprehensive overview of the research on this compound in the context of atherosclerosis, with a focus on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its effects.

Mechanism of Action of this compound

This compound is a small molecule that acts as an allosteric inhibitor of FGFRs 1, 2, 3, and 4.[1][2][3] Unlike traditional tyrosine kinase inhibitors that compete with ATP for binding to the intracellular kinase domain, this compound binds to the extracellular domain of the receptor.[4][5] This unique mechanism of action does not prevent the binding of FGF ligands but rather inhibits the subsequent receptor dimerization and internalization necessary for downstream signaling.[5][6] By doing so, this compound effectively blocks the activation of key downstream signaling cascades, including the phosphorylation of FGF receptor substrate 2 (FRS2) and extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2]

The FGF/FGFR signaling pathway plays a critical role in the phenotypic switching of VSMCs from a quiescent, contractile state to a proliferative and synthetic phenotype, a hallmark of atherosclerosis.[1][7][8] This process is partly mediated by the crosstalk between FGF and transforming growth factor-beta (TGFβ) signaling.[9] FGF signaling can suppress TGFβ activity, which normally maintains VSMCs in a contractile state.[1][9] By inhibiting FGFR signaling, this compound is thought to restore TGFβ signaling, thereby preventing VSMC proliferation and migration, and contributing to plaque stability.

Preclinical Efficacy in Atherosclerosis Models

The therapeutic potential of this compound in vascular proliferative diseases has been evaluated in two key preclinical models: a mouse model of vein graft arteriosclerosis and the apolipoprotein E-deficient (ApoE-/-) mouse model of atherosclerosis.[8]

Mouse Vein Graft Arteriosclerosis Model

In a mouse model where a segment of the vena cava is grafted into the carotid artery, oral administration of this compound demonstrated a significant reduction in neointimal proliferation, a key feature of vein graft failure which shares pathological similarities with atherosclerosis.[8]

Apolipoprotein E-Deficient (ApoE-/-) Mouse Model

In the widely used ApoE-/- mouse model, which spontaneously develops atherosclerotic lesions, particularly on a high-fat diet, this compound treatment led to a notable reduction in the size of atherosclerotic plaques in the aortic sinus.[2][8] Importantly, this anti-atherosclerotic effect was achieved without altering serum lipid levels, indicating a direct effect on the vessel wall.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in models relevant to atherosclerosis.

| In Vivo Model | Species | Treatment | Duration | Key Finding | Reference |

| Vein Graft Arteriosclerosis | Mouse | This compound (50 mg/kg/day) | 2 and 8 weeks | 72.5% and 47.8% decrease in neointimal proliferation, respectively | [8] |

| ApoE-/- Atherosclerosis | Mouse | This compound (50 mg/kg/day) | 5 months | 42.9% reduction in lesion size in the aortic sinus | [8] |

| In Vitro Assay | Cell Type | Parameter | Value | Reference |

| Endothelial Cell Proliferation | HUVEC | IC50 (FGF2-induced) | 31 nM | [1][2] |

| Endothelial Cell Migration | HUVEC | IC50 (FGF2-induced) | 15.2 nM | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's potential in atherosclerosis research.

Apolipoprotein E-Deficient (ApoE-/-) Mouse Atherosclerosis Model

-

Animal Model: Male ApoE-/- mice on a C57BL/6J background are typically used.[7] Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Diet: At 8 weeks of age, mice are placed on a high-fat "Western" diet containing 21% fat and 0.15-0.2% cholesterol for a period of 10-12 weeks or longer to induce robust atherosclerotic lesions.[3][7][10][11]

-

Drug Administration: this compound is administered orally, typically mixed with the chow, at a dose of 50 mg/kg/day.[8]

-

Tissue Collection and Lesion Analysis:

-

At the end of the treatment period, mice are anesthetized, and blood is collected for lipid analysis.

-

The vascular system is perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).[4]

-

The heart and aorta are carefully dissected. The upper portion of the heart containing the aortic root is embedded in Optimal Cutting Temperature (OCT) compound for cryosectioning.[1][5]

-

Serial cross-sections (e.g., 10 µm thick) of the aortic sinus are prepared.[1]

-

Sections are stained with Oil Red O to visualize neutral lipids within the atherosclerotic plaques and counterstained with hematoxylin to visualize cell nuclei.[10]

-

The lesion area is quantified using image analysis software (e.g., ImageJ) on multiple sections per animal to determine the average lesion size.[5]

-

Mouse Vein Graft Arteriosclerosis Model

-

Surgical Procedure:

-

Drug Administration: this compound is administered orally in the diet (50 mg/kg/day) starting from the day of surgery.[8]

-

Tissue Analysis:

-

At specified time points (e.g., 2 and 8 weeks) post-surgery, the vein grafts are harvested.[8]

-

The grafts are fixed, embedded in paraffin, and sectioned.

-

Sections are stained with hematoxylin and eosin (H&E) to visualize the vessel wall structure.

-

The area of neointimal hyperplasia is measured using image analysis software to assess the extent of vessel wall thickening.[12][13]

-

Endothelial Cell Migration (Scratch Wound) Assay

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in 12-well plates.[14]

-

Creating the "Wound": A sterile 200 µL pipette tip is used to create a linear scratch in the confluent cell monolayer.[14][15]

-

Treatment: The cells are washed with PBS to remove detached cells, and then fresh medium containing this compound at various concentrations is added. A vehicle control (e.g., DMSO) is also included.

-

Imaging and Analysis:

-

The "wound" area is imaged at time 0 and at subsequent time points (e.g., every 4-8 hours) using a phase-contrast microscope.[14]

-

The width of the scratch is measured at multiple points at each time point using image analysis software.

-

The rate of cell migration is calculated based on the closure of the wound over time.

-

Western Blot for FRS2 and ERK1/2 Phosphorylation

-

Cell Culture and Treatment: Vascular smooth muscle cells or endothelial cells are seeded in culture dishes and grown to near confluence. The cells are then serum-starved for several hours before being treated with FGF2 in the presence or absence of this compound for a specified time (e.g., 15-30 minutes).

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[16][17]

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[17]

-

The membrane is incubated with primary antibodies specific for phosphorylated FRS2 (p-FRS2) and phosphorylated ERK1/2 (p-ERK1/2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with antibodies against total FRS2 and total ERK1/2.[16] The intensity of the phosphorylated protein bands is normalized to the intensity of the total protein bands.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: FGF/FGFR Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the ApoE-/- mouse model of atherosclerosis.

Caption: Experimental workflow for the endothelial cell scratch wound migration assay.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of atherosclerosis. Its unique allosteric mechanism of action on FGFRs provides a targeted approach to inhibit key pathological processes in the vessel wall, including VSMC proliferation and migration. The robust preclinical data from mouse models of arteriosclerosis and atherosclerosis underscore its potential. This technical guide provides researchers and drug development professionals with a comprehensive overview of the current state of research on this compound in this field, including detailed experimental protocols that can serve as a foundation for future investigations into its efficacy and mechanism of action. Further studies are warranted to translate these promising preclinical findings into clinical applications for patients with atherosclerotic cardiovascular disease.

References

- 1. Quantification of atherosclerosis at the aortic sinus [protocols.io]

- 2. Angiogenesis Assays [sigmaaldrich.com]

- 3. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of Mouse Atherosclerotic Lesion Size: En Face Analysis of Aortic Lesions [protocols.io]

- 5. Quantitative Analysis and Characterization of Atherosclerotic Lesions in the Murine Aortic Sinus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Quantitative analysis and characterization of atherosclerotic lesions in the murine aortic sinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of Atherosclerosis in Mice [jove.com]

- 10. Geraniin Alleviates High‐Fat Diet‐Induced Atherosclerosis in ApoE −/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Progression of atherosclerosis in ApoE-knockout mice fed on a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mouse model of venous bypass graft arteriosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mouse Model of Venous Bypass Graft Arteriosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. med.virginia.edu [med.virginia.edu]

- 15. Enhancing angiogenesis through secretomes: Insights from scratch wound assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SSR128129E in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR128129E is a potent and orally bioavailable small-molecule allosteric inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling. It binds to the extracellular domain of FGFRs, preventing the receptor's internalization and subsequent activation of downstream signaling pathways crucial for cell growth, survival, and angiogenesis.[1][2][3] These application notes provide a comprehensive overview of the in vivo use of this compound in various mouse models of cancer and other diseases, including detailed protocols for its administration and the evaluation of its efficacy.

Mechanism of Action

This compound acts as a pan-FGFR inhibitor, affecting FGFR1, FGFR2, FGFR3, and FGFR4.[4][5] Unlike typical tyrosine kinase inhibitors that compete with ATP, this compound binds to a distinct allosteric site on the extracellular part of the receptor.[1][6] This binding induces a conformational change that interferes with the FGF-induced receptor internalization process, thereby blocking the activation of downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways.[6][7][8]

Signaling Pathway

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR), in the presence of heparan sulfate proteoglycans, leads to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activates a cascade of downstream signaling events. This compound, by binding to the extracellular domain of FGFR, prevents the conformational changes necessary for receptor internalization and signaling.

Data Presentation: In Vivo Dosage and Efficacy in Mouse Models

This compound has demonstrated significant anti-tumor and anti-inflammatory activity in a variety of preclinical mouse models. The most commonly reported effective dosage is 30 mg/kg, administered orally.

| Mouse Model | Cell Line | Dosage and Administration | Key Findings |

| Pancreatic Cancer | Panc02 (orthotopic) | 30 mg/kg, daily oral gavage | 44% inhibition of tumor growth; reduced tumor invasiveness and metastasis to peritoneal lymph nodes.[5][9] |

| Breast Cancer | 4T1 (mammary fat pad) | 30 mg/kg, daily oral gavage | 53% reduction in tumor size and 40% reduction in tumor weight.[5][9] |

| Breast Cancer | MCF7/ADR (xenograft) | 30 mg/kg, daily oral gavage | 40% inhibition of tumor growth in a multidrug-resistant model.[9] |

| Colon Cancer | CT26 (subcutaneous) | 30 mg/kg, daily oral gavage | 34% inhibition of tumor growth.[9] |

| Lung Carcinoma | Lewis Lung (LL2) | Not specified, oral administration | Strongly decreased tumor growth (41%) and intra-tumoral vascular index (50%).[10][11] |

| Glioblastoma | U87 (orthotopic xenograft) | Not specified, administered before irradiation | Significantly increased neurological sign-free survival when combined with radiotherapy.[12] |

| Arthritis | Collagen-Induced | 30 mg/kg, daily oral gavage | Reduced severity of clinical symptoms, inhibited angiogenesis, inflammation, and bone resorption.[4] |

| Atherosclerosis | ApoE-deficient mice | 50 mg/kg, daily oral gavage | Reduced neointimal proliferation and lesion size in the aortic sinus.[5] |

Experimental Protocols

Formulation of this compound for Oral Administration

A common formulation for the oral administration of this compound in mice is a suspension in a vehicle solution.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween 80

-

Sterile water for injection or saline

Protocol:

-

Prepare a stock solution of this compound in DMSO. For example, dissolve 69 mg of this compound in 1 mL of fresh DMSO to get a 69 mg/mL stock.

-

For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% water:

-

Take the required volume of the this compound stock solution.

-

Add 4 volumes of PEG300 and mix thoroughly until the solution is clear.

-

Add 0.5 volumes of Tween 80 and mix until clear.

-

Add 4.5 volumes of sterile water or saline to reach the final volume.

-

-

The final concentration should be calculated based on the desired dosage (e.g., 30 mg/kg) and the average weight of the mice, with a typical oral gavage volume of 100-200 µL.

-

It is recommended to prepare the formulation fresh daily.

Note: For mice that may be sensitive to DMSO, the concentration should be kept below 10%. A vehicle-only control group should always be included in the experiment.

General In Vivo Efficacy Study Workflow

This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous tumor model.

Protocol:

-

Animal Model Establishment:

-

Culture the desired tumor cell line (e.g., 4T1, Panc02, CT26) under standard conditions.

-

Harvest the cells and resuspend them in an appropriate medium (e.g., PBS or Matrigel).

-

Implant the tumor cells into the appropriate site in the mice (e.g., subcutaneously in the flank, orthotopically in the pancreas).

-

-

Tumor Growth and Treatment Initiation:

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Begin daily oral administration of this compound or vehicle control.

-

-

Monitoring and Data Collection:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (width² x length)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Observe the general health of the animals daily.

-

-

Endpoint and Analysis:

-

Continue treatment for the planned duration or until the tumors in the control group reach a predetermined endpoint size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Collect other relevant tissues (e.g., lungs, lymph nodes) for metastasis analysis.

-

Perform histological or molecular analyses on the tumor tissue as required.

-

Concluding Remarks

This compound is a valuable tool for investigating the role of FGFR signaling in various pathological processes. The provided data and protocols serve as a guide for researchers to design and execute in vivo studies using this potent allosteric inhibitor. It is crucial to adapt these protocols to the specific experimental context and to adhere to all institutional and national guidelines for animal welfare.

References

- 1. LLC cells tumor xenograft model [protocols.io]

- 2. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of this compound, an extracellularly acting, small-molecule, allosteric inhibitor of FGF receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mouse 4T1 breast tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment of mouse 4T1 breast cancer model [bio-protocol.org]

- 6. Establishment of 4T1 Breast Cancer Mouse Model and Animal Administration [bio-protocol.org]

- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.5. Orthotopic Pancreatic Cancer Model [bio-protocol.org]

- 11. Tumor vasculature is regulated by FGF/FGFR signaling-mediated angiogenesis and bone marrow-derived cell recruitment: this mechanism is inhibited by this compound, the first allosteric antagonist of FGFRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocol: Oral Gavage of SSR128129E in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the preparation and oral administration of SSR128129E, a potent and selective allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in mouse models.

Application Notes

Mechanism of Action: this compound is an orally bioavailable, small-molecule inhibitor that acts on the extracellular domain of FGFRs.[1][2] Unlike traditional tyrosine kinase inhibitors, it does not compete with Fibroblast Growth Factor (FGF) for its binding site.[1][3] Instead, it binds allosterically to the receptor, inducing a conformational change that prevents FGFR internalization and subsequent signaling.[1][4][5] This unique mechanism effectively blocks the activation of downstream pathways, including the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[5] this compound inhibits signaling mediated by FGFR1, FGFR2, FGFR3, and FGFR4.[6][7][8]

Preclinical Applications: this compound has demonstrated significant efficacy in various preclinical mouse models. Its primary applications involve the inhibition of angiogenesis-dependent tumor growth and metastasis.[6][9] Studies have shown its effectiveness in models of pancreatic, breast, and colon cancer.[6][7][10] Beyond oncology, it has been shown to inhibit inflammation and bone resorption in arthritis models and to reduce the development of arteriosclerosis and atherosclerosis.[6][7]

Caption: FGFR signaling pathway and the allosteric inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and established in vivo dosages for this compound from published studies.

Table 1: In Vitro Efficacy of this compound

| Cell-Based Assay | Target Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| FGF2-Induced Proliferation | HUVEC | 31 nM | [6][7] |

| FGF2-Induced Migration | HUVEC | 15.2 nM | [6][7] |

| FGFR1 Kinase Activity | (Enzymatic Assay) | 1.9 µM |[6] |

Table 2: In Vivo Oral Gavage Dosages and Effects in Mice

| Mouse Model | Dosage Regimen | Vehicle | Observed Effects | Reference |

|---|---|---|---|---|

| Orthotopic Pancreatic Cancer (Panc02) | 30 mg/kg, daily | Not specified | 44% inhibition of tumor growth.[7][10] | [7] |

| Mammary Carcinoma (4T1) | 30 mg/kg, daily | Not specified | 40% reduction in tumor weight; 53% reduction in tumor size.[7] | [7] |

| Arthritis Model | 30 mg/kg, daily | Not specified | Inhibition of angiogenesis, inflammation, and bone resorption.[6] | [6] |

| Atherosclerosis (ApoE-deficient) | 50 mg/kg, daily | Not specified | Reduced neointimal proliferation and lesion size.[7] | [7] |

| Lewis Lung Carcinoma (LL2) | Not specified | Not specified | Strong decrease in tumor growth and intra-tumoral vascular index.[9] | [9] |

| Obesity Model | 30 mg/kg, daily | PBS | Reduced body weight gain and fat content by suppressing adipogenesis.[11] |[11] |

Experimental Protocol: Oral Gavage in Mice

This protocol provides a detailed methodology for the preparation and administration of this compound via oral gavage.

Materials and Equipment

-

This compound powder

-

Vehicle components:

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

-

Alternative: Phosphate-buffered saline (PBS), Polyethylene glycol 300 (PEG300), Tween-80

-

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional, for enhancing dissolution)

-

Analytical balance

-

1 mL syringes

-

20-22 gauge, 1.5-inch curved, ball-tipped oral gavage needles (for adult mice)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Dosing Solution Preparation

The recommended vehicle for this compound is a DMSO and corn oil mixture.[6] The final concentration of DMSO should be kept as low as possible, ideally below 10%.[10]

Example Preparation for a 30 mg/kg Dose:

-

Calculate Total Volume: For a 25g mouse, the typical gavage volume is 10 mL/kg, resulting in a 0.25 mL dose.

-

Calculate Required Concentration:

-

Dose (mg) = 30 mg/kg * 0.025 kg = 0.75 mg

-

Concentration (mg/mL) = 0.75 mg / 0.25 mL = 3 mg/mL

-

-

Prepare the Solution (for 1 mL total volume):

-

Weigh 3 mg of this compound powder.

-

Add 50 µL of DMSO to the powder in a sterile microcentrifuge tube.

-

Vortex thoroughly until the powder is fully dissolved.

-

Add 950 µL of corn oil to the tube.[6]

-

Vortex again until the solution is a homogenous mixture.

-

Note: This solution should be prepared fresh and used immediately for optimal results.[6]

-

Alternative Vehicle Formulation: A commonly used alternative vehicle for oral gavage is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10][12] Solvents should be added sequentially, ensuring dissolution at each step.[10]

Oral Gavage Procedure

Caption: Standard workflow for the oral gavage of this compound in mice.

Step-by-Step Administration:

-

Animal Restraint: Properly restrain the mouse by scruffing the loose skin over the neck and back. This immobilizes the head and slightly straightens the esophagus, facilitating needle passage.[13]

-

Gavage Needle Insertion: With the mouse's head tilted slightly upwards, gently introduce the ball-tipped gavage needle into the side of the mouth. Guide it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force it. If resistance is met, withdraw and try again.[13]

-

Confirm Placement: Ensure the needle is in the esophagus and not the trachea. The animal should be able to breathe normally.[13]

-

Administer Dose: Once the needle is correctly positioned, slowly and steadily depress the syringe plunger to administer the solution over 2-3 seconds.[13]

-

Withdraw Needle: After administration, gently and slowly withdraw the needle in the same path it was inserted.[13]

-

Return to Cage: Place the mouse back in its home cage.

Post-Procedure Monitoring

-

Immediate Monitoring: Observe the animal for at least 10-15 minutes post-gavage for any signs of respiratory distress, such as gasping or labored breathing, which could indicate accidental administration into the lungs.[13][14]

-

General Health Checks: Monitor the animals at least once within the next 24 hours for any adverse effects, including changes in behavior, appetite, or posture.[14]

-

Record Keeping: Document all procedures, including the date, time, dose administered, and any observations.

References

- 1. Molecular mechanism of this compound, an extracellularly acting, small-molecule, allosteric inhibitor of FGF receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Molecular mechanism of this compound, an extracellularly acting, small-molecule, allosteric inhibitor of fgf receptor signaling - Repository of the Academy's Library [real.mtak.hu]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. Tumor vasculature is regulated by FGF/FGFR signaling-mediated angiogenesis and bone marrow-derived cell recruitment: this mechanism is inhibited by this compound, the first allosteric antagonist of FGFRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | FGFR | TargetMol [targetmol.com]

- 11. SSR-128129E - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. animalcare.ubc.ca [animalcare.ubc.ca]

- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Formulation of SSR128129E with DMSO and PEG300

Audience: Researchers, scientists, and drug development professionals.

Introduction

SSR128129E is a potent and orally bioavailable allosteric inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling.[1][2][3] It acts by binding to the extracellular domain of FGFR, inducing a conformational change that prevents receptor internalization and subsequent downstream signaling, without competing with the natural ligand, FGF.[1][4] This unique mechanism of action makes this compound a valuable tool for investigating the role of FGFR signaling in various physiological and pathological processes, including angiogenesis, cell proliferation, and cancer.[1][3][5] Proper formulation is critical for achieving reliable and reproducible results in both in vitro and in vivo studies. This document provides detailed application notes and protocols for the formulation of this compound using a combination of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300), along with other co-solvents for optimal solubility and bioavailability.

Data Presentation

The following tables summarize the key quantitative data for this compound, including its inhibitory concentrations and solubility in various solvents.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line/Assay | IC50 Value | Reference |

| FGFR1 Inhibition | Kinase Assay | 1.9 µM | [2][3] |

| FGF2-induced Endothelial Cell Proliferation | HUVECs | 31 nM | [2][3] |

| FGF2-induced Endothelial Cell Migration | HUVECs | 15.2 nM | [2][3] |

Table 2: Solubility of this compound

| Solvent | Concentration | Notes | Reference |

| DMSO | 69 mg/mL (199.24 mM) | Use fresh DMSO as it is hygroscopic, which can reduce solubility. | [2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.22 mM) | Clear solution suitable for in vivo administration. | [6] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosage and Administration | Effect | Reference |

| Arthritis mice | 30 mg/kg, p.o. | Inhibits angiogenesis, inflammation, and bone resorption. | [2] |

| Orthotopic Panc02 tumor model | 30 mg/kg/day, p.o. | 44% inhibition of tumor growth. | [3] |

| Murine 4T1 breast tumors | 30 mg/kg/day, p.o. | 40% reduction in tumor weight and 53% reduction in tumor size. | [3] |

| Lewis Lung Carcinoma (LL2) model | Not specified | Strongly decreased tumor growth and intra-tumoral vascular index. | [5] |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Oral Administration

This protocol describes the preparation of a clear solution of this compound suitable for oral gavage in animal models. This formulation utilizes a combination of DMSO, PEG300, Tween-80, and saline to achieve a stable and bioavailable solution.[6][7]

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Polyethylene Glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

-

Sterile conical tubes

-

Pipettes and sterile tips

Procedure:

-

Prepare a stock solution in DMSO:

-

Weigh the required amount of this compound powder.

-

Dissolve the powder in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution. Gentle warming or vortexing may be applied if necessary.

-

-

Prepare the vehicle mixture:

-

In a sterile conical tube, add the solvents sequentially. For a final volume of 1 mL, the volumes are as follows:

-

400 µL of PEG300

-

50 µL of Tween-80

-

-

Mix the PEG300 and Tween-80 thoroughly.

-

-

Combine the stock solution with the vehicle:

-

Add 100 µL of the this compound DMSO stock solution (from step 1) to the PEG300/Tween-80 mixture.

-

Vortex the solution until it is homogeneous.

-

-

Add saline:

-

Slowly add 450 µL of sterile saline or PBS to the mixture while vortexing.

-

Continue to mix until a clear and homogenous solution is obtained. The final concentration of this compound in this formulation will be 2.5 mg/mL.

-

-

Administration:

-

The freshly prepared solution should be used immediately for oral administration to animals.[2]

-

Note: For mice, the concentration of DMSO should generally be kept below 10% for oral administration.[7] It is always recommended to perform a pilot study to assess the tolerability of the vehicle in the specific animal model.

Protocol 2: In Vitro Cell Proliferation Assay

This protocol outlines a general procedure to assess the effect of this compound on FGF2-induced cell proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell lines

-

Cell culture medium (e.g., M199) with supplements

-

Fetal Bovine Serum (FBS)

-

Recombinant human FGF2

-

This compound

-

DMSO

-

96-well plates

-

Cell proliferation assay reagent (e.g., CellTiter 96 AQueous One Solution)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed HUVECs in 96-well plates at a density of 4,000 cells/well in their growth medium.

-

Allow the cells to adhere overnight.

-

-

Starvation:

-

The following day, replace the growth medium with a low-serum medium (e.g., 0.2% FBS) and incubate for 16-24 hours to starve the cells.

-

-

Treatment:

-

Prepare serial dilutions of this compound in the low-serum medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).

-

Add the this compound dilutions to the wells.

-

Stimulate the cells with FGF2 (e.g., 10 ng/mL). Include appropriate controls: vehicle control (DMSO), FGF2-only, and this compound-only.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Assessment of Proliferation:

-

Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cell proliferation for each concentration of this compound compared to the FGF2-stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

-

Visualizations

FGFR Signaling Pathway and Inhibition by this compound

Caption: FGFR signaling pathway and the allosteric inhibition by this compound.

Experimental Workflow for this compound Formulation

Caption: Workflow for the preparation of this compound formulation for in vivo use.

References

- 1. Molecular mechanism of this compound, an extracellularly acting, small-molecule, allosteric inhibitor of FGF receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Tumor vasculature is regulated by FGF/FGFR signaling-mediated angiogenesis and bone marrow-derived cell recruitment: this mechanism is inhibited by this compound, the first allosteric antagonist of FGFRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | FGFR | TargetMol [targetmol.com]

Application Notes and Protocols: Western Blot Analysis of p-FRS2 and p-ERK Following SSR128129E Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR128129E is a potent and selective allosteric inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling.[1][2][3] It binds to the extracellular domain of FGFR, thereby inhibiting FGF-induced downstream signaling pathways crucial for cell proliferation, migration, and survival.[1][4] Two key downstream effector proteins in the FGFR signaling cascade are Fibroblast Growth Factor Receptor Substrate 2 (FRS2) and Extracellular signal-regulated kinase (ERK). Upon FGFR activation, FRS2 is phosphorylated, leading to the subsequent activation of the Ras-MAPK pathway and phosphorylation of ERK. This document provides detailed protocols for performing Western blot analysis to quantify the inhibitory effect of this compound on the phosphorylation of FRS2 (p-FRS2) and ERK (p-ERK).

Signaling Pathway and Mechanism of Action

This compound acts as an allosteric antagonist of FGFR1-4.[2] Unlike competitive inhibitors that bind to the ATP-binding pocket of the kinase domain, this compound binds to the extracellular part of the receptor. This binding does not prevent FGF from binding to the receptor but rather inhibits the subsequent signal transduction, including the phosphorylation of FRS2 and ERK1/2.[1]

References

- 1. Molecular mechanism of this compound, an extracellularly acting, small-molecule, allosteric inhibitor of FGF receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Inhibition of tumor angiogenesis and growth by a small-molecule multi-FGF receptor blocker with allosteric properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

Application Notes and Protocols for SSR128129E in a 4T1 Breast Cancer Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SSR128129E, a potent and selective allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in the context of the 4T1 murine model of breast cancer. The 4T1 model is a widely used tool for studying highly metastatic, triple-negative breast cancer, and its progression closely mimics human disease. This compound offers a targeted therapeutic approach to investigate the role of the FGF/FGFR signaling axis in tumor growth, angiogenesis, and metastasis in this aggressive cancer subtype.

Introduction to this compound